REACTION_SMILES
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[CH3:1][CH2:2][NH2:3].[n:4]1[cH:5][nH:6][c:7]([CH:9]=[O:10])[cH:8]1>>[CH3:1][CH2:2][NH:3][CH2:9][c:7]1[nH:6][cH:5][n:4][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc[nH]1
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Name
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Type
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product
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Smiles
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CCNCc1cnc[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |